molecular formula C13H12F3NO4S B4048533 N-[4,5-dimethyl-2-oxo-3-(trifluoromethyl)furan-3-yl]benzenesulfonamide

N-[4,5-dimethyl-2-oxo-3-(trifluoromethyl)furan-3-yl]benzenesulfonamide

Cat. No.: B4048533
M. Wt: 335.30 g/mol
InChI Key: FFFYOFXPJGIVBH-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-2-oxo-3-(trifluoromethyl)furan-3-yl]benzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a furan ring substituted with dimethyl, oxo, and trifluoromethyl groups, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-2-oxo-3-(trifluoromethyl)furan-3-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The dimethyl, oxo, and trifluoromethyl groups are introduced through various organic reactions such as Friedel-Crafts acylation, oxidation, and trifluoromethylation.

    Sulfonamide Formation: The final step involves the reaction of the substituted furan with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-2-oxo-3-(trifluoromethyl)furan-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific substituents on the furan or benzenesulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4,5-dimethyl-2-oxo-3-(trifluoromethyl)furan-3-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-2-oxo-3-(trifluoromethyl)furan-3-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4,5-dimethyl-2-oxo-3-(trifluoromethyl)furan-3-yl]benzenesulfonamide: can be compared with other sulfonamide derivatives and furan-containing compounds.

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole share the sulfonamide functional group but differ in their overall structure and biological activity.

    Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid contain the furan ring but have different substituents and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4,5-dimethyl-2-oxo-3-(trifluoromethyl)furan-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4S/c1-8-9(2)21-11(18)12(8,13(14,15)16)17-22(19,20)10-6-4-3-5-7-10/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFYOFXPJGIVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C1(C(F)(F)F)NS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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